2-Ethylcyclopent-1-ene-1-carbonitrile
Description
2-Ethylcyclopent-1-ene-1-carbonitrile is a nitrile-substituted cyclopentene derivative characterized by a five-membered unsaturated ring system. Its structure includes an ethyl group at position 2 and a nitrile (-CN) functional group at position 1 of the cyclopentene backbone (Figure 1). The compound’s reactivity and applications are influenced by the conjugation between the nitrile group and the double bond, as well as steric effects from the ethyl substituent.
Properties
CAS No. |
87621-28-1 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-ethylcyclopentene-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(7)6-9/h2-5H2,1H3 |
InChI Key |
JAWWBXIAQOQVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclopent-1-ene-1-carbonitrile typically involves the reaction of cyclopentene with ethyl bromide in the presence of a strong base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Ethylcyclopent-1-ene-1-carbonitrile may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopent-1-ene-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethylcyclopentanone or 2-ethylcyclopentanoic acid.
Reduction: Formation of 2-ethylcyclopent-1-ene-1-amine.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
2-Ethylcyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethylcyclopent-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ethyl group and cyclopentene ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally relevant for comparison due to shared features such as nitrile groups, unsaturated rings, or substituent variations:
a. 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile ()
- Structure : Cyclohexene ring with ethoxy (C₂H₅O-), oxo (O), and 5-methyl-2-thienyl substituents.
- Key Differences: Ring size: Cyclohexene (6-membered) vs. cyclopentene (5-membered), impacting ring strain and conformational stability. Substituents: Additional functional groups (ethoxy, thienyl, oxo) introduce polarity and electronic effects absent in the target compound. Reactivity: The thienyl group may enhance aromatic interactions, while the oxo group could participate in keto-enol tautomerism .
b. 1-(Methylamino)cyclopropane-1-carbonitrile ()
- Structure: Cyclopropane ring with methylamino (-NHCH₃) and nitrile groups.
- Key Differences: Ring size: Cyclopropane (3-membered) introduces significant ring strain, increasing reactivity compared to cyclopentene.
Physicochemical and Reactivity Trends
Table 1: Comparative Properties
Reactivity Insights :
- Target Compound : The nitrile’s electron-withdrawing effect activates the cyclopentene ring for electrophilic additions, while the ethyl group may hinder sterically demanding reactions.
- Cyclohexene Analog (): The oxo group enables nucleophilic attacks (e.g., enolate formation), and the thienyl group allows for cross-coupling reactions in synthetic chemistry .
- Cyclopropane Analog (): High ring strain facilitates ring-opening reactions, and the methylamino group can act as a directing group in catalysis .
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